2-(2-chloro-3-pyridinyl)-1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazole
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Overview
Description
2-(2-chloro-3-pyridinyl)-1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C22H20ClN3O and its molecular weight is 377.87. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Benzimidazole derivatives, including compounds structurally related to 2-(2-chloro-3-pyridinyl)-1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazole, have been studied for their corrosion inhibitive properties. For example, research has shown that certain benzimidazole derivatives can effectively inhibit the corrosion of iron in hydrochloric acid solutions. These compounds suppress both cathodic and anodic processes of iron corrosion by adsorbing onto the iron surface, following Langmuir's adsorption isotherm. This property makes them valuable for applications in corrosion protection in various industrial processes (Khaled, 2003).
Antimicrobial Activity
Benzimidazole derivatives have also been evaluated for their potential as antimicrobial agents. Certain derivatives have shown high in vitro antibacterial activity against anaerobic organisms, comparable or even superior to established antibiotics like metronidazole. This suggests their potential application in developing new antibacterial drugs targeting specific anaerobic pathogens (Roth et al., 1989).
Antifungal, Insecticidal, and Herbicidal Activities
Studies have indicated that benzimidazoles with specific substituents, such as chloro, trifluoromethyl, methoxy, and ethoxy groups, exhibit significant antifungal, insecticidal, and herbicidal activities. The presence of a 2-pyridyl group, as in this compound, is a common structural unit in compounds showing these activities. This highlights their potential use in agricultural applications to control pests and diseases (Hisano et al., 1982).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2-chloropyridin-3-yl)-1-[(4-methoxyphenyl)methyl]-5,6-dimethylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O/c1-14-11-19-20(12-15(14)2)26(13-16-6-8-17(27-3)9-7-16)22(25-19)18-5-4-10-24-21(18)23/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBIFMKFAVVELB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C3=C(N=CC=C3)Cl)CC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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